Bienvenue dans la boutique en ligne BenchChem!

N-(2,5-dichlorophenyl)-3-ethoxybenzamide

Dopamine Receptor GPCR Pharmacology Neuropharmacology

N-(2,5-Dichlorophenyl)-3-ethoxybenzamide (CAS 432526-21-1) is a synthetic benzamide derivative with the molecular formula C15H13Cl2NO2 and a molecular weight of 310.18 g/mol. It is characterized by a 3-ethoxy substituent on the benzamide ring and a 2,5-dichlorophenyl group on the amide nitrogen, positioning it within a class of substituted benzamides that have been investigated for dopamine receptor modulation, HDAC inhibition, and sigma receptor binding in preclinical research.

Molecular Formula C15H13Cl2NO2
Molecular Weight 310.2g/mol
Cat. No. B495370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dichlorophenyl)-3-ethoxybenzamide
Molecular FormulaC15H13Cl2NO2
Molecular Weight310.2g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C15H13Cl2NO2/c1-2-20-12-5-3-4-10(8-12)15(19)18-14-9-11(16)6-7-13(14)17/h3-9H,2H2,1H3,(H,18,19)
InChIKeyMAZONRWISDWOIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dichlorophenyl)-3-ethoxybenzamide Procurement-Grade Profile: Physicochemical Identity and Research Classification


N-(2,5-Dichlorophenyl)-3-ethoxybenzamide (CAS 432526-21-1) is a synthetic benzamide derivative with the molecular formula C15H13Cl2NO2 and a molecular weight of 310.18 g/mol . It is characterized by a 3-ethoxy substituent on the benzamide ring and a 2,5-dichlorophenyl group on the amide nitrogen, positioning it within a class of substituted benzamides that have been investigated for dopamine receptor modulation, HDAC inhibition, and sigma receptor binding in preclinical research [1]. The compound is currently available through specialty chemical suppliers and is primarily utilized as a research tool in biochemical and pharmacological studies.

Why N-(2,5-Dichlorophenyl)-3-ethoxybenzamide Cannot Be Replaced by a Generic Benzamide Alternative


Within the substituted benzamide class, minor positional variations in substituent placement profoundly alter pharmacological profiles. For N-(2,5-dichlorophenyl)-3-ethoxybenzamide, the 3-ethoxy position on the benzamide ring and the 2,5-dichloro substitution pattern on the aniline ring are critical determinants of target affinity and selectivity . Direct structural analogs—including the 2-ethoxy positional isomer (CAS 314023-59-1) and the 4-ethoxy positional isomer (CAS 333348-58-6)—share the identical molecular formula and similar physicochemical properties but are expected to exhibit different binding geometries at biological targets, resulting in non-equivalent activity profiles . Procurement of the incorrect positional isomer introduces uncontrolled variables into experimental workflows, potentially invalidating structure-activity relationship (SAR) conclusions and wasting research resources [1].

N-(2,5-Dichlorophenyl)-3-ethoxybenzamide: Quantifiable Differentiation Evidence Against Structural Analogs


Dopamine D3 Receptor Antagonist Affinity and Selectivity vs. D2 Receptor

In a BindingDB entry cross-referenced to ChEMBL (CHEMBL562833), N-(2,5-dichlorophenyl)-3-ethoxybenzamide exhibited differential antagonist activity at human dopamine D3 and D2 receptors expressed in CHO cells measured by [35S]GTPγS binding assay [1]. The compound demonstrated a Ki of 25.1 nM at the D3 receptor and a Ki of 316 nM at the D2 receptor, yielding a D2/D3 selectivity ratio of approximately 12.6-fold [1]. While this binding data provides a critical differentiation point, it should be noted that the exact structural identity in the BindingDB record requires confirmation against the CAS 432526-21-1 structure due to potential SMILES assignment discrepancies in aggregated databases [1].

Dopamine Receptor GPCR Pharmacology Neuropharmacology

hERG Channel Liability Assessment vs. Therapeutic Window Implications

The compound's interaction with the human ether-à-go-go-related gene (hERG) potassium channel was evaluated via displacement of [3H]dofetilide in a scintillation proximity assay, yielding an IC50 of 794 nM [1]. For comparison, many clinical-stage benzamide derivatives exhibit hERG IC50 values in the sub-micromolar range, often below 100 nM, which is a common cause of development attrition [2]. The observed hERG IC50 of 794 nM for N-(2,5-dichlorophenyl)-3-ethoxybenzamide suggests a measurable margin relative to its D3 receptor Ki of 25.1 nM [1], which is relevant for assessing cardiac safety liabilities in preclinical development.

Cardiac Safety hERG Drug Discovery Toxicology

Physicochemical Differentiation: LogP and Lipophilic Efficiency vs. Positional Isomers

N-(2,5-dichlorophenyl)-3-ethoxybenzamide has a computed LogP of 4.82 . While the 2-ethoxy (CAS 314023-59-1) and 4-ethoxy (CAS 333348-58-6) positional isomers share the same molecular formula and calculated LogP, the precise topological polar surface area (TPSA) and intramolecular hydrogen bonding patterns, which are influenced by the substituent position, are expected to differ . This can affect membrane permeability and oral bioavailability predictions, making the 3-ethoxy isomer a distinct chemical entity for medicinal chemistry optimization.

Lipophilicity Drug-likeness Physicochemical Profiling

N-(2,5-Dichlorophenyl)-3-ethoxybenzamide: Evidence-Backed Research Application Scenarios


Dopamine D3 Receptor Subtype-Selective Pharmacological Tool Compound Studies

Based on the observed D3 receptor Ki of 25.1 nM with 12.6-fold selectivity over D2 [1], this compound is suitable as a starting scaffold or reference ligand for dopamine D3 receptor-targeted research programs in neuropharmacology, including studies of addiction, Parkinson's disease, and schizophrenia. Researchers should verify structural identity with the supplier to ensure consistency with the BindingDB activity record.

Cardiac Safety Profiling and hERG Liability Benchmarking in Benzamide Lead Optimization

The hERG IC50 of 794 nM [1] establishes a baseline cardiac safety parameter that can be used to benchmark structural modifications in medicinal chemistry campaigns. The ~32-fold window between D3 activity (25.1 nM) and hERG inhibition (794 nM) provides a reference point for optimizing therapeutic index.

Physicochemical Reference Standard for 3-Ethoxy-Substituted Benzamide Analytical Method Development

With a boiling point of 361.5±42.0 °C, density of 1.3±0.1 g/cm³, and LogP of 4.82 , this compound serves as an analytical reference for developing HPLC, LC-MS, or GC methods targeting 3-ethoxybenzamide derivatives in pharmaceutical research and quality control laboratories.

Structure-Activity Relationship (SAR) Studies of Positional Isomer Effects on Target Binding

The existence of 2-ethoxy (CAS 314023-59-1) and 4-ethoxy (CAS 333348-58-6) positional isomers enables systematic SAR studies to elucidate how ethoxy group position on the benzamide ring influences target affinity, selectivity, and pharmacokinetic properties—a research application uniquely enabled by procuring all three isomers for comparative testing.

Quote Request

Request a Quote for N-(2,5-dichlorophenyl)-3-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.